

Technical Guide: Safety, Handling, and Synthetic Protocols for 2-Bromo-3-pyridinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling procedures, and detailed experimental protocols for **2-Bromo-3-pyridinamine** (also known as 2-Amino-3-bromopyridine), a key intermediate in organic synthesis and pharmaceutical development.

Chemical Identification and Physical Properties

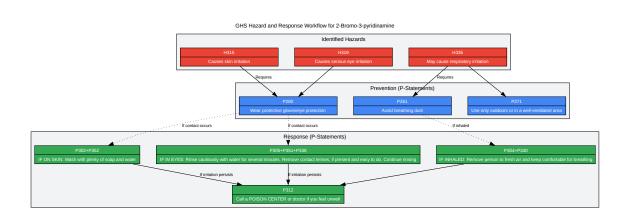
2-Bromo-3-pyridinamine is a solid organic compound widely used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.[1][2]

Property	Value	Source(s)
Chemical Name	2-Bromo-3-pyridinamine	N/A
Synonyms	2-Amino-3-bromopyridine, 3- Amino-2-bromopyridine	[3]
CAS Number	13534-99-1	[3]
Molecular Formula	C5H5BrN2	[3]
Molecular Weight	173.01 g/mol	[3][4]
Appearance	Solid, white to light yellow crystalline powder	[2]
Melting Point	63-67 °C	[3]
Solubility	Slightly soluble in water; soluble in organic solvents like ethanol and dichloromethane.	[2]

Hazard Identification and Safety Information

2-Bromo-3-pyridinamine is classified as a hazardous substance. Proper handling and personal protective equipment are mandatory. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.[4][5]

GHS Hazard Classification


Classification	Code	Description	Source(s)
Skin Corrosion/Irritation	H315	Causes skin irritation	[3][4]
Serious Eye Damage/Eye Irritation	H319	Causes serious eye irritation	[3][4]
Specific Target Organ Toxicity (Single Exposure)	H335	May cause respiratory irritation	[3][4]
Acute Toxicity, Oral (Category 4)	H302	Harmful if swallowed	[4]

GHS Label Elements

Element	Description	Source(s)
Pictogram	[4]	
Signal Word	Warning	[3][4]
Hazard Statements	H315, H319, H335	[3]
Precautionary Statements	P261, P264, P271, P280, P302+P352, P305+P351+P338	[3]

The logical flow from hazard identification to response is crucial for laboratory safety. The following diagram illustrates this relationship.

Click to download full resolution via product page

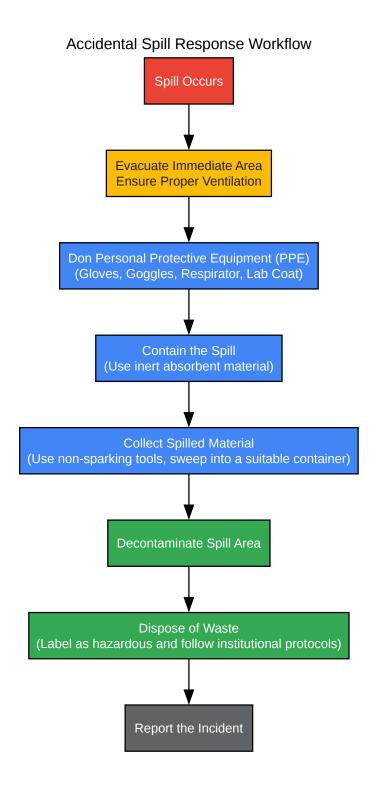
GHS Hazard and Response Workflow

Safe Handling and Emergency Procedures Exposure Controls and Personal Protection

Control	Specification	Source(s)
Engineering Controls	Use only in a well-ventilated area, preferably in a chemical fume hood.	[6][7]
Eye/Face Protection	Wear tightly fitting safety goggles or a face shield (EN 166).	[7][8]
Skin Protection	Wear compatible chemical- resistant gloves and protective clothing.	[7][8]
Respiratory Protection	Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation is experienced.	[9]

First Aid Measures

Exposure Route	First Aid Procedure	Source(s)
Inhalation	Move person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.	[6]
Skin Contact	Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing. Obtain medical aid.	[6]
Eye Contact	Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid.	[6]
Ingestion	Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately.	[6]


Fire-Fighting and Accidental Release Measures

Measure	Protocol	Source(s)
Suitable Extinguishing Media	Use dry chemical, carbon dioxide, or alcohol-resistant foam.	[8][10]
Specific Hazards	May emit toxic fumes under fire conditions.	[11]
Fire-fighter Protection	Wear a self-contained breathing apparatus (SCBA) and full protective gear.	[8][10]
Accidental Release	Avoid dust formation. Evacuate personnel to safe areas. Wear personal protective equipment. Collect spillage and arrange for disposal. Do not let the product enter drains.	[7][8][11]

The following diagram outlines a general workflow for responding to an accidental spill.

Click to download full resolution via product page

Accidental Spill Response Workflow

Stability and Reactivity

Parameter	Description	Source(s)
Reactivity	No data available.	[8]
Chemical Stability	Stable under recommended storage conditions.	[2]
Incompatible Materials	Strong oxidizing agents, strong acids.	[9]
Conditions to Avoid	Heat, sparks, open flames, and static discharge.	[9][12]
Hazardous Decomposition	May produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide under fire conditions.	[9]

Experimental Protocols: Synthesis

The synthesis of **2-Bromo-3-pyridinamine** is typically achieved through the bromination of 2-aminopyridine. Several methods exist, with variations in reaction conditions.

Synthesis via Bromination of 2-Aminopyridine

This method involves the direct bromination of 2-aminopyridine using liquid bromine in an organic solvent.[3][4]

Materials:

- 2-Aminopyridine
- Liquid Bromine
- Organic Solvent (e.g., Acetic Acid)
- · Sodium Hydroxide solution

Water

Procedure:

- Dissolution: Dissolve 2-aminopyridine in an organic solvent in a reaction flask.
- Initial Bromination: Cool the solution to below 0°C with stirring. Add half of the total required liquid bromine dropwise.
- Acid Addition: Allow the temperature to rise (e.g., to 15°C) and add acetic acid dropwise.
- Second Bromination: Cool the mixture again to below 0°C and add the remaining half of the liquid bromine dropwise.[4]
- Reaction: Increase the temperature to 55-60°C and allow the reaction to proceed for approximately 1-1.5 hours.[4]
- Neutralization: Cool the resulting mixed solution and add sodium hydroxide solution to adjust the pH to neutral.
- Extraction & Concentration: Add water to the mixture and perform extraction three times with a suitable organic solvent. The combined organic layers are then subjected to vacuum concentration to yield the 2-Amino-3-bromopyridine product.[3]

The following diagram illustrates the experimental workflow for this synthesis.

Synthesis Workflow for **2-Bromo-3-pyridinamine**

Toxicological and Ecological Information

Section	Information	Source(s)
Acute Toxicity	Oral (Category 4): Harmful if swallowed.	[4]
Carcinogenicity	No data available. Not classified as a carcinogen by major regulatory agencies.	
Ecotoxicity	No data available. Discharge into the environment must be avoided.	[8]
Persistence/Degradability	No data available.	[8]
Bioaccumulation	No data available.	[8]

Disposal and Transport

Section	- Recommendation	Source(s)
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.	[5][6]
Transport	Not extensively regulated for transport, but should be handled as a hazardous chemical. Check local regulations for specific requirements.	[5]

This guide is intended for use by qualified personnel trained in handling hazardous chemicals. All information is based on currently available data and should be used in conjunction with established safe laboratory practices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103664765A Preparation method of 2-amino-3-bromopyridine Google Patents [patents.google.com]
- 4. Preparation method of 2-amino-3-bromopyridine Eureka | Patsnap [eureka.patsnap.com]
- 5. Suzuki reaction Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles
 PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines -PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN101704781A Preparation method of amino pyridine bromide compound Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Guide: Safety, Handling, and Synthetic Protocols for 2-Bromo-3-pyridinamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189615#safety-data-sheet-sds-for-2-bromo-3-pyridinamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com